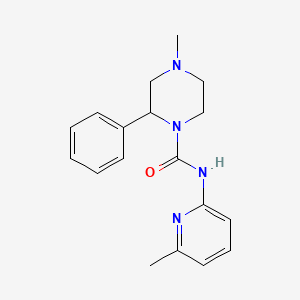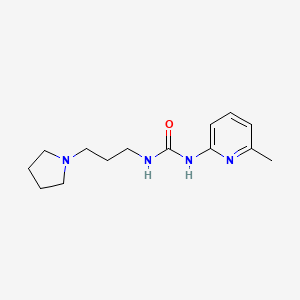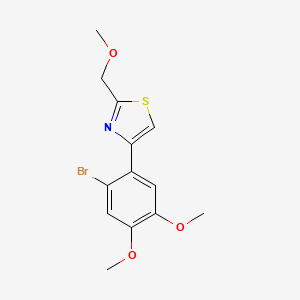![molecular formula C14H17FN2O3 B6749610 (5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B6749610.png)
(5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone is a synthetic organic compound that features a fluoropyridine moiety linked to a morpholine ring via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. One common method starts with the fluorination of pyridine to obtain 5-fluoropyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a morpholine derivative, which has been pre-functionalized with an oxolane ring. The final step involves the formation of the methanone bridge, often achieved through a carbonylation reaction using reagents such as carbon monoxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
(5-Fluoropyridin-3-yl)-[3-(tetrahydrofuran-2-yl)morpholin-4-yl]methanone: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
(5-Fluoropyridin-3-yl)-[3-(pyrrolidin-2-yl)morpholin-4-yl]methanone: Contains a pyrrolidine ring instead of an oxolane ring.
Uniqueness: (5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone is unique due to the presence of the oxolane ring, which can impart different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-6-10(7-16-8-11)14(18)17-3-5-19-9-12(17)13-2-1-4-20-13/h6-8,12-13H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJDRASYWONVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2COCCN2C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6749535.png)



![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6749561.png)

![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]urea](/img/structure/B6749577.png)
![2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile](/img/structure/B6749584.png)
![Ethyl 2-[(1-oxoisochromene-3-carbonyl)-propylamino]propanoate](/img/structure/B6749585.png)
![1,2,4-Benzotriazin-3-yl-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6749591.png)
![4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B6749597.png)
![benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate](/img/structure/B6749606.png)
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide](/img/structure/B6749617.png)

